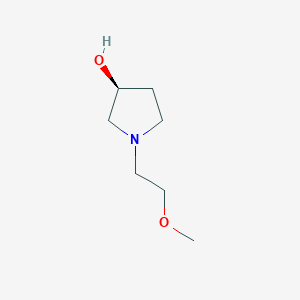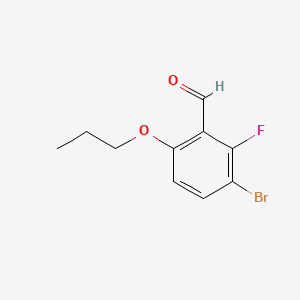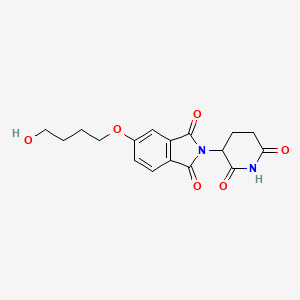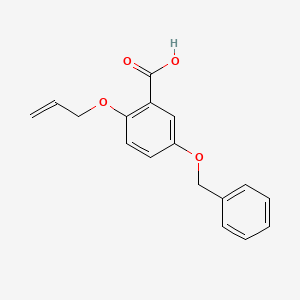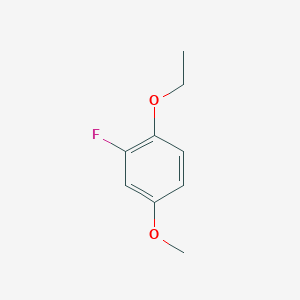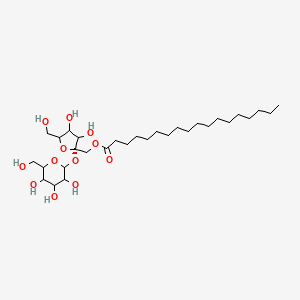
3-Chloro-5-cyclopropylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-cyclopropylaniline is an organic compound with the molecular formula C9H10ClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 3-position and a cyclopropyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclopropylaniline typically involves the cyclopropylation of 3-chloroaniline. One common method is the reaction of 3-chloroaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
3-Chloro-5-cyclopropylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids or organostannanes.
Major Products Formed
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Conversion to cyclopropyl-substituted anilines.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-5-cyclopropylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Chloro-5-cyclopropylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interaction with biological targets.
相似化合物的比较
Similar Compounds
3-Chloro-5-methylphenylcarbamate: Similar in structure but with a methyl group instead of a cyclopropyl group.
3-Chloro-5-fluorosalicylaldehyde: Contains a fluorine atom and an aldehyde group, differing in functional groups and reactivity.
Uniqueness
3-Chloro-5-cyclopropylaniline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and for developing new synthetic methodologies.
属性
分子式 |
C9H10ClN |
|---|---|
分子量 |
167.63 g/mol |
IUPAC 名称 |
3-chloro-5-cyclopropylaniline |
InChI |
InChI=1S/C9H10ClN/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2,11H2 |
InChI 键 |
DAIOQYKAYJBDLC-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC(=CC(=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


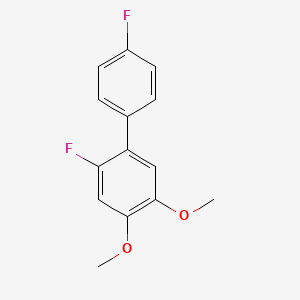
![N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide](/img/structure/B14774266.png)
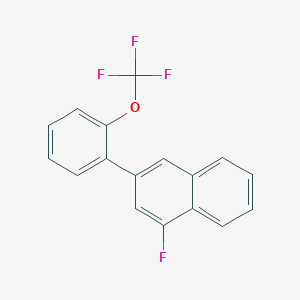
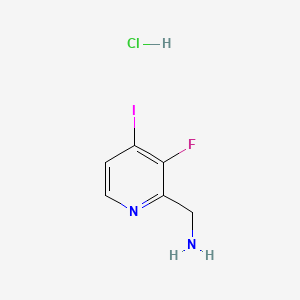
![(1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B14774283.png)

